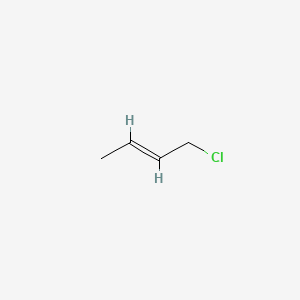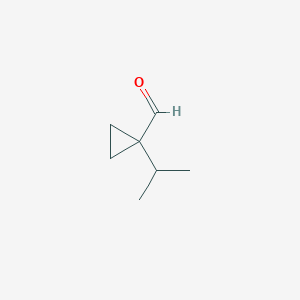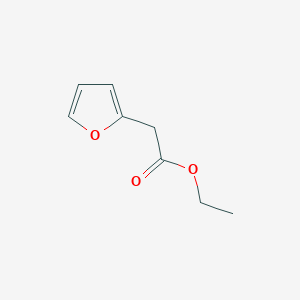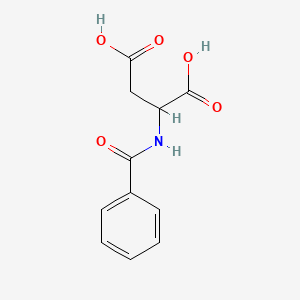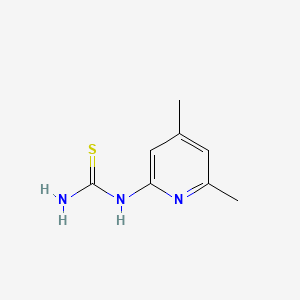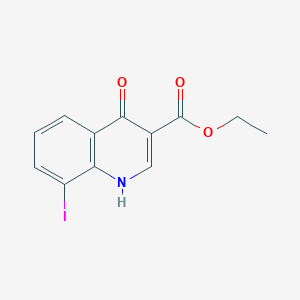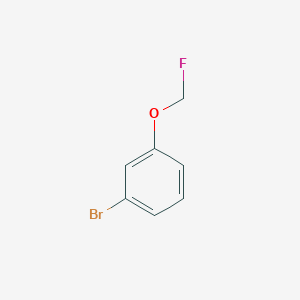
1-Bromo-3-(fluoromethoxy)benzene
Descripción general
Descripción
“1-Bromo-3-(fluoromethoxy)benzene” is a chemical compound with the CAS Number: 496052-50-7 . It has a molecular weight of 205.03 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H6BrFO/c8-6-2-1-3-7(4-6)10-5-9/h1-4H,5H2 . This indicates that the molecule consists of a benzene ring with bromo and fluoromethoxy substituents. The physical and chemical properties of a related compound, “1-Bromo-3-(difluoromethoxy)benzene”, include a refractive index of n20/D 1.502 (lit.), a boiling point of 196-197 °C (lit.), and a density of 1.585 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Radiosynthesis Applications
1-Bromo-3-(fluoromethoxy)benzene has been utilized in the field of radiopharmacy. For instance, Namolingam et al. (2001) demonstrated the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, contributing to the development of new bifunctional labelling agents for medical imaging (Namolingam, Luthra, Brady, & Pike, 2001).
Synthetic Chemistry
Kuroda and Kobayashi (2015) explored the use of this compound derivatives in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, showcasing its utility in creating complex organic compounds (Kuroda & Kobayashi, 2015).
Antimicrobial Research
In the realm of antimicrobial research, Liaras et al. (2011) synthesized derivatives of this compound and assessed their antimicrobial efficacy against various bacteria and fungi, finding significant activity in many cases (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Organic Synthesis and Crystallography
Research by Akbaba et al. (2010) into the total synthesis of biologically active compounds featured the use of this compound derivatives, highlighting its role in the synthesis of complex organic molecules (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
Fluorescence Properties
Zuo-qi (2015) investigated the synthesis and fluorescence properties of 1-Bromo-4-( 2,2-diphenylvinyl) benzene, which is related to this compound, demonstrating its application in materials science for its unique photoluminescent characteristics (Zuo-qi, 2015).
Molecular Interactions
Stein, Hoffmann, and Fröba (2015) studied crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, a structurally related compound, providing insights into the molecular interactions and bonding patterns that could be relevant for materials science and drug design (Stein, Hoffmann, & Fröba, 2015).
Safety and Hazards
The Material Safety Data Sheet (MSDS) for “1-Bromo-3-(fluoromethoxy)benzene” can be found online . Users should avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used .
Mecanismo De Acción
Mode of Action
1-Bromo-3-(fluoromethoxy)benzene can participate in various chemical reactions. For instance, it undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can act as an electrophile, reacting with nucleophiles in biological systems.
Pharmacokinetics
The compound’s molecular weight (20503 g/mol ) suggests that it could be absorbed and distributed in the body. The presence of bromine and fluorine atoms might also influence its metabolic stability and excretion.
Propiedades
IUPAC Name |
1-bromo-3-(fluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-2-1-3-7(4-6)10-5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSXTRYBPMEBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
496052-50-7 | |
| Record name | 1-bromo-3-(fluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B3425867.png)
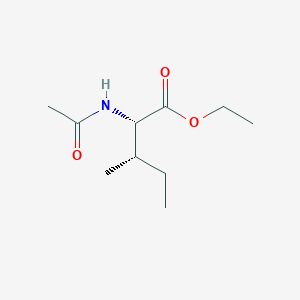
![[4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone](/img/structure/B3425878.png)

